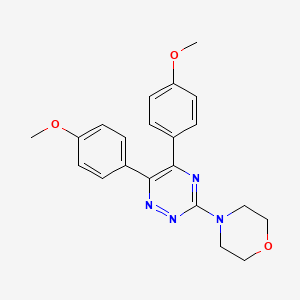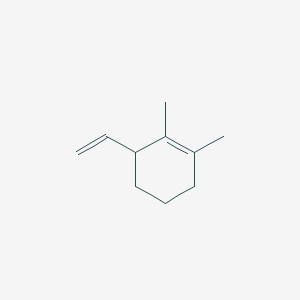
3-Ethenyl-1,2-dimethylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-1,2-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a six-membered ring structure, featuring two methyl groups and an ethenyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, starting with 1,2-dimethylcyclohexene, an ethenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3-Ethenyl-1,2-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond in the ethenyl group can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1,2-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 3-chloro-1,2-dimethylcyclohex-1-ene.
科学的研究の応用
3-Ethenyl-1,2-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 3-Ethenyl-1,2-dimethylcyclohex-1-ene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bond in the ethenyl group is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
3-Ethenyl-1,2-dimethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3,3-Dimethylcyclohexene: Has two methyl groups at the same carbon, leading to different steric and electronic properties.
3-Ethyl-1,2-dimethylcyclohex-1-ene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
53272-18-7 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3-ethenyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h4,10H,1,5-7H2,2-3H3 |
InChIキー |
BYQRHFPBRQQARS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
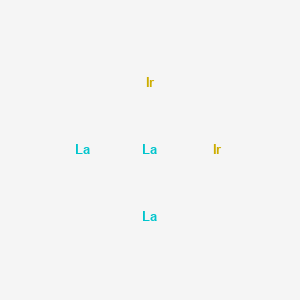
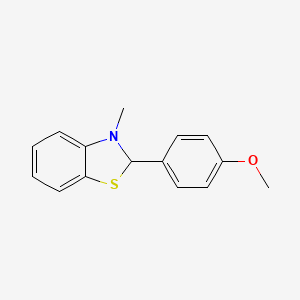
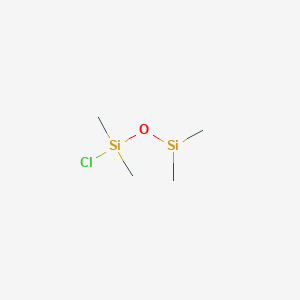

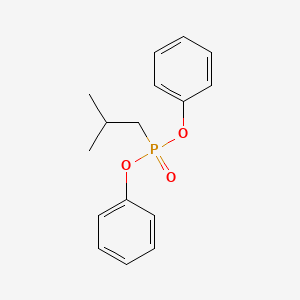
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
